molecular formula C21H20N4O7S2 B2559696 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate CAS No. 877652-13-6

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

Cat. No.: B2559696
CAS No.: 877652-13-6
M. Wt: 504.53
InChI Key: ZZVPFJAMPVZOKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine, the thiadiazole ring could be formed through a cyclization reaction, and the nitrobenzoate group could be introduced through a nitration reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitro group on the benzoate could potentially make the compound a strong electrophile, while the amide group could potentially act as a nucleophile .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could potentially be reduced to an amine, or the amide group could potentially be hydrolyzed to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more polar, while the presence of the amide group could potentially allow for hydrogen bonding .

Scientific Research Applications

Chemical Synthesis and Inhibitory Activities

The chemical compound , due to its structural complexity, shares similarities with various heterocyclic compounds that have been synthesized and studied for their potential applications in scientific research. For instance, a study by Arias et al. (2018) discusses the synthesis of thiadiazoline- and pyrazoline-based carboxamides and carbothioamides, focusing on their inhibitory activities against different isoforms of nitric oxide synthase (NOS). This research highlights the compound's potential role in developing treatments targeting specific NOS isoforms, indicative of its relevance in medicinal chemistry and pharmacology Arias et al., 2018.

Antioxidant and Anticancer Properties

Another significant area of application is in the evaluation of antioxidant and anticancer properties. Sunil et al. (2010) investigated the in vitro antioxidant property of triazolo-thiadiazoles and their anticancer activity against HepG2 cells, a hepatocellular carcinoma cell line. The compounds exhibited potent antioxidant capabilities and induced apoptosis in cancer cells, suggesting a promising avenue for the development of new therapeutic agents Sunil et al., 2010.

Antimicrobial and Fungicidal Activity

The structural analogs of the compound have also been synthesized to explore their antimicrobial and fungicidal activities. Research by Reddy et al. (2010) and others has led to the discovery of several compounds with marked inhibition against various bacterial and fungal strains, pointing towards potential applications in developing new antimicrobial agents Reddy et al., 2010.

Synthesis and Characterization for Bioactivity

The synthesis and characterization of related compounds for bioactivity against specific targets have been a key area of research. For example, studies have focused on synthesizing and evaluating the activities of derivatives against Helicobacter pylori, demonstrating significant inhibitory effects comparable to standard treatments. These findings underscore the potential of such compounds in the treatment of bacterial infections Mohammadhosseini et al., 2009.

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be used as a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper safety precautions should always be taken when handling this or any other chemical compound .

Future Directions

Future research on this compound could potentially involve exploring its reactivity under different conditions, investigating its potential uses, or studying its mechanism of action in more detail .

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O7S2/c1-3-12(4-2)18(27)22-20-23-24-21(34-20)33-11-15-9-16(26)17(10-31-15)32-19(28)13-5-7-14(8-6-13)25(29)30/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVPFJAMPVZOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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